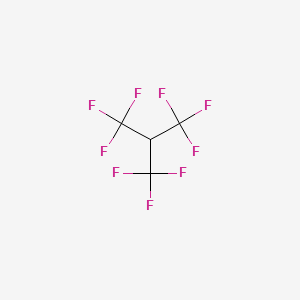

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane

Descripción general

Descripción

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound with the molecular formula C4H2F9. This compound is characterized by the presence of both trifluoromethyl and hexafluoropropane groups, making it highly fluorinated and chemically stable. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, low reactivity, and resistance to degradation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the introduction of trifluoromethyl and hexafluoropropane groups into a suitable precursor. One common method is the reaction of a trifluoromethylating agent with a hexafluoropropane precursor under controlled conditions. For example, the reaction of trifluoromethyl iodide with hexafluoropropane in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production methods are designed to ensure high yield and purity of the final product while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although the compound is highly stable, it can undergo oxidation and reduction under specific conditions.

Radical Reactions: The presence of fluorine atoms makes the compound suitable for radical reactions, such as radical trifluoromethylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or photoredox catalysts can be used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while radical reactions can introduce additional functional groups.

Aplicaciones Científicas De Investigación

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane exerts its effects is primarily related to its chemical stability and resistance to metabolic degradation. The presence of multiple fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Trifluoromethane (CHF3): A simpler fluorinated compound with similar stability but different reactivity.

1,1,1-Trifluoroethane (C2H3F3): Another fluorinated compound with applications in refrigeration and as a propellant.

Hexafluoroacetone (C3F6O): A highly reactive fluorinated compound used in organic synthesis.

Uniqueness: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the combination of trifluoromethyl and hexafluoropropane groups, which confer exceptional stability and resistance to chemical and biological degradation. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals .

Actividad Biológica

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane, also known as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS No. 382-24-1), is a fluorinated compound with significant industrial applications. Its unique chemical structure endows it with distinct biological activities that are of interest in various fields including pharmacology and environmental science.

- Molecular Formula : C4HF9

- Molecular Weight : 220.036 g/mol

- Density : 1.526 g/cm³

- Boiling Point : 12-14°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its interactions with biological systems. Key areas of interest include its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

Research indicates that fluorinated compounds can act as effective enzyme inhibitors due to their ability to mimic substrate structures and interact with active sites. For instance:

- Carboxylesterases (CaEs) : Studies have shown that fluorinated compounds can modulate the activity of CaEs, which are crucial for drug metabolism and detoxification processes in organisms. The presence of trifluoromethyl groups enhances the inhibitory potency against these enzymes .

Study 1: Inhibition of Carboxylesterases

In a comparative study on the inhibition of various carboxylesterases by fluorinated compounds, it was found that derivatives containing trifluoromethyl groups exhibited significantly higher potency compared to their non-fluorinated counterparts. The IC50 values for these inhibitors ranged in the nanomolar range, demonstrating their effectiveness in modulating enzyme activity .

| Compound | IC50 (nM) |

|---|---|

| Non-fluorinated analog | >1000 |

| Trifluoromethyl analog | 24 |

Study 2: Toxicological Assessment

A toxicological assessment of this compound revealed minimal acute toxicity in mammalian models. However, chronic exposure studies indicated potential bioaccumulation and endocrine disruption effects. The compound's persistence in biological systems raises concerns about long-term environmental impacts .

The mechanism by which this compound exerts its biological effects is primarily attributed to its structural similarity to naturally occurring substrates. This allows it to bind effectively to enzyme active sites or disrupt cellular signaling pathways.

Propiedades

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLDNHHTCXOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191582 | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-24-1 | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.